molecular formula C11H8Cl2N2O B1399740 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine CAS No. 850250-73-6

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine

Cat. No. B1399740
M. Wt: 255.1 g/mol
InChI Key: MRZMXUOCLZBIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.1 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine can be represented by the InChI code 1S/C11H8Cl2N2O/c1-16-8-4-2-3-7 (5-8)9-6-10 (12)15-11 (13)14-9/h2-6H,1H3 . Further analysis of the molecular structure can be performed using techniques such as X-Ray crystal structure determination .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 255.1 . Further analysis of its physical and chemical properties can be performed using techniques such as DFT spectra .

Scientific Research Applications

Synthesis and Characterization

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine and its derivatives are intermediate compounds crucial in synthesizing various pharmacologically active molecules. The synthesis of such pyrimidine derivatives involves cyclization and chlorination processes, with some methods achieving a product purity higher than 99.5%. These compounds have been extensively studied for their structural characteristics through methods like X-ray crystallography, revealing their potential in forming hydrogen-bonded sheets and contributing to the understanding of their molecular and crystal structures (Liu Guo-ji, 2009; Jorge Trilleras et al., 2009).

Antimicrobial and Antiviral Activity

Pyrimidine derivatives exhibit significant antimicrobial and antiviral activities. Studies have shown that certain 2,4-diaminopyrimidine derivatives inhibit retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. Additionally, some derivatives have shown promising antibacterial properties, indicating their usefulness in developing new antimicrobial agents (D. Hocková et al., 2003; J. Cieplik et al., 2008).

Optical and Electronic Properties

The optical and electronic properties of pyrimidine derivatives have been a subject of interest, particularly in the field of nonlinear optics (NLO). Research into thiopyrimidine derivatives and their phenyl pyrimidine counterparts has demonstrated their potential in NLO applications, supported by DFT/TDDFT and experimental studies. These findings suggest their applicability in optoelectronic devices and emphasize the role of structural parameters in their NLO characteristics (A. Hussain et al., 2020).

Corrosion Inhibition

Pyrimidine derivatives also play a crucial role in corrosion inhibition, particularly for metals like copper in saline environments. The inhibition performance of these compounds has been evaluated through electrochemical methods, showing significant potential in reducing copper corrosion. This application is of particular interest in materials science and engineering, offering a pathway to enhance the longevity and durability of metal components in harsh environments (K. F. Khaled et al., 2011).

Future Directions

The future directions for research on 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine could involve further exploration of its neuroprotective and anti-inflammatory properties . Additionally, the synthesis of new pyrimidine derivatives using organolithium reagents could be a promising area of research .

properties

IUPAC Name

2,4-dichloro-6-(3-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZMXUOCLZBIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728056
Record name 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine

CAS RN

850250-73-6
Record name 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trichloropyrimidine (11.83 g, 64.49 mmol) was added to a solution of 3-methoxyphenylboronic acid (9.8 g, 64.49 mmol) in a solvent mixture of ethanol (30 mL), toluene (30 mL) and 2M aqueous sodium bicarbonate (96.7 mL) at rt. The resulting mixture was degassed under vacuum for several min before the flask was purged with nitrogen. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane adduct (2.4 g, 3.22 mmol) was added and the resulting mixture was heated for 3 h at 50° C. The cooled reaction mixture was filtered through a silica gel pad and the pad was washed with acetone. The filtrated was evaporated under reduced pressure. The crude material was purified by column chromatography eluting with a gradient of 0 to 45% ethyl acetate/hexanes to give 2,4-dichloro-6-(3-methoxy-phenyl)-pyrimidine as a white solid (14.4 g, 65.4%). MS ES 255 (M+H)+, calcd 255, RT=3.35 min.
Quantity
11.83 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
96.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane
Quantity
2.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 5
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 6
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.